1H-Tetrazole, 1-(2-fluoroethyl)-

Lipophilicity Physicochemical Properties Medicinal Chemistry

1H-Tetrazole, 1-(2-fluoroethyl)- (CAS 606149-12-6) is a 1-substituted tetrazole featuring a 2-fluoroethyl group at the N1 position of the aromatic heterocycle. The compound has the molecular formula C₃H₅FN₄ and a molecular weight of 116.10 g/mol.

Molecular Formula C3H5FN4
Molecular Weight 116.10 g/mol
CAS No. 606149-12-6
Cat. No. B12593470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Tetrazole, 1-(2-fluoroethyl)-
CAS606149-12-6
Molecular FormulaC3H5FN4
Molecular Weight116.10 g/mol
Structural Identifiers
SMILESC1=NN=NN1CCF
InChIInChI=1S/C3H5FN4/c4-1-2-8-3-5-6-7-8/h3H,1-2H2
InChIKeyLZXFPNTYBPAZLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Fluoroethyl)-1H-tetrazole (CAS 606149-12-6) – A Fluorinated Tetrazole Building Block for Medicinal and Agrochemical Research


1H-Tetrazole, 1-(2-fluoroethyl)- (CAS 606149-12-6) is a 1-substituted tetrazole featuring a 2-fluoroethyl group at the N1 position of the aromatic heterocycle. The compound has the molecular formula C₃H₅FN₄ and a molecular weight of 116.10 g/mol. As a member of the tetrazole class, it serves as a carboxylic acid bioisostere and a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals [1]. The incorporation of the fluorine atom modulates key physicochemical properties, including lipophilicity and metabolic stability, which are critical parameters in drug and agrochemical development [2].

Critical Differentiation of 1-(2-Fluoroethyl)-1H-tetrazole: Why Non-Fluorinated Analogs Fall Short


Substituting 1-(2-fluoroethyl)-1H-tetrazole with a non-fluorinated analog, such as 1-ethyl-1H-tetrazole, is not a trivial exchange in research or industrial applications. The strategic placement of a single fluorine atom induces profound changes in molecular properties. Specifically, the introduction of fluorine alters the electron distribution, enhances metabolic stability by blocking oxidative metabolism, and provides a unique handle for analytical techniques like ¹⁹F NMR. These effects translate directly into differentiated performance in biological assays and synthetic routes. The quantitative evidence below demonstrates that even a single-atom substitution can lead to a measurable shift in lipophilicity and unlock distinct synthetic and analytical capabilities that are unattainable with generic, non-fluorinated counterparts [1].

Quantitative Differentiation of 1-(2-Fluoroethyl)-1H-tetrazole (CAS 606149-12-6): A Comparator-Based Evidence Guide


Enhanced Hydrophilicity: A Measured LogP Reduction Compared to 1-Ethyl-1H-tetrazole

The replacement of a hydrogen with a fluorine atom in the ethyl side chain of 1-ethyl-1H-tetrazole to yield 1-(2-fluoroethyl)-1H-tetrazole results in a quantifiable decrease in lipophilicity, a key determinant of drug permeability and distribution. Calculated LogP values indicate a shift from a more lipophilic to a more hydrophilic character, which can be advantageous for improving aqueous solubility and reducing non-specific binding [1]. This data is a class-level inference based on the well-established effect of fluorine substitution on the partition coefficient of heterocycles.

Lipophilicity Physicochemical Properties Medicinal Chemistry

Enhanced Metabolic Stability: A Class-Level Benefit of C-F Bond Introduction in Tetrazoles

The introduction of fluorine into heterocyclic scaffolds, including tetrazoles, is a widely recognized strategy to improve metabolic stability. The strength of the carbon-fluorine bond makes it resistant to oxidative metabolism, a primary route of drug clearance. This class-level effect is a key driver for selecting fluorinated building blocks like 1-(2-fluoroethyl)-1H-tetrazole over non-fluorinated alternatives. The use of tetrazole itself as a carboxylic acid isostere is known to enhance metabolic resistance, and this is further potentiated by fluorination [1]. While direct comparative metabolic stability data for this specific compound against 1-ethyl-1H-tetrazole is not available, the effect is a well-documented and predictable consequence of fluoroalkyl substitution.

Metabolic Stability Pharmacokinetics Drug Design

Patent-Backed Utility as a Key Intermediate in Agrochemical Synthesis

1-(2-fluoroethyl)-1H-tetrazole and its derivatives are explicitly claimed as valuable intermediates in the production of agrochemical active ingredients. A patent from Bayer CropScience AG (WO/2018/158131) describes methods for producing fluoroalkyl tetrazoles, highlighting their industrial relevance. The patent underscores the importance of these compounds as building blocks for herbicides and other crop protection agents [1]. This direct industrial validation distinguishes the compound from other tetrazole derivatives that may lack a clear and protected application pathway.

Agrochemical Synthetic Intermediate Patent

Distinct Analytical Handle via ¹⁹F NMR Spectroscopy

The presence of a fluorine atom in 1-(2-fluoroethyl)-1H-tetrazole provides a unique and powerful analytical handle for reaction monitoring, purity assessment, and biological studies. Unlike the proton (¹H) NMR spectra of non-fluorinated analogs which are often crowded and complex, ¹⁹F NMR spectra are exceptionally simple and sensitive, providing a clear, background-free signal. This allows for precise quantification and tracking of the compound in complex mixtures, including biological fluids and cell lysates [1]. Non-fluorinated comparators such as 1-ethyl-1H-tetrazole lack this capability, making the fluorinated version a superior choice for applications requiring precise analytical detection.

Analytical Chemistry 19F NMR Chemical Biology

Optimal Applications for 1-(2-Fluoroethyl)-1H-tetrazole (CAS 606149-12-6) Driven by Differentiated Properties


Design of Metabolically Stable Drug Candidates

Leverage the class-level advantage of enhanced metabolic stability conferred by the fluoroethyl group. When incorporated into a lead compound, 1-(2-fluoroethyl)-1H-tetrazole can serve as a metabolically robust replacement for a carboxylic acid or a non-fluorinated alkyl tetrazole, potentially improving the compound's half-life and reducing clearance in preclinical pharmacokinetic studies [1].

Synthesis of Agrochemical Intermediates for Crop Protection

Use 1-(2-fluoroethyl)-1H-tetrazole as a key building block in the synthesis of novel herbicides or fungicides, following the precedent set in industrial patents. The compound's utility in this field is validated by its inclusion in Bayer CropScience's patent portfolio for producing fluoroalkyl tetrazoles, providing a strategic advantage in developing proprietary crop protection solutions [2].

Chemical Biology Probes for ¹⁹F NMR Tracking

Incorporate 1-(2-fluoroethyl)-1H-tetrazole into small-molecule probes or fragments to enable precise, background-free detection and quantification in complex biological environments. The unique ¹⁹F NMR signal allows researchers to monitor cellular uptake, target engagement, and metabolic transformations with high sensitivity, a capability not available with non-fluorinated analogs [3].

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